molecular formula C26H26N4O7 B11695781 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B11695781
M. Wt: 506.5 g/mol
InChI Key: HUVPAFVOTNKYFX-UHFFFAOYSA-N
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Description

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a complex organic compound that features a combination of phenyl, piperazine, and dinitrophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific conditions. For example, the synthesis might begin with the nitration of phenol to produce 3,5-dinitrophenol, which is then reacted with a halogenated phenyl compound to form the dinitrophenoxyphenyl intermediate. This intermediate is then coupled with a piperazine derivative under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the process. Additionally, the use of catalysts and other additives might be explored to further enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove nitro groups or to convert them into amines.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Substitution reactions might involve the use of halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amines from nitro groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be investigated for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: The compound could be explored for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

    Industry: It might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one exerts its effects would depend on its specific interactions with molecular targets. For example, if the compound is being investigated for its potential as a drug, it might interact with specific receptors or enzymes to modulate their activity. The pathways involved could include signal transduction cascades, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one: This compound is similar in structure but features a fluorine atom instead of a methoxy group.

    2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another related compound with a different core structure but similar functional groups.

Uniqueness

The uniqueness of 3-[4-(3,5-Dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one lies in its specific combination of functional groups, which can confer unique chemical and biological properties. For example, the presence of both dinitrophenoxy and piperazine groups might allow for specific interactions with biological targets that are not possible with other compounds.

Properties

Molecular Formula

C26H26N4O7

Molecular Weight

506.5 g/mol

IUPAC Name

3-[4-(3,5-dinitrophenoxy)phenyl]-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C26H26N4O7/c1-36-25-5-3-2-4-24(25)27-12-14-28(15-13-27)26(31)11-8-19-6-9-22(10-7-19)37-23-17-20(29(32)33)16-21(18-23)30(34)35/h2-7,9-10,16-18H,8,11-15H2,1H3

InChI Key

HUVPAFVOTNKYFX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3=CC=C(C=C3)OC4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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